(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide
Overview
Description
(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, a sulfanyl-acetic acid moiety, and a hydrazide functional group. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Scientific Research Applications
Chemistry
In chemistry, (6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and inhibition due to its hydrazide functional group, which can form stable complexes with metal ions and enzymes.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals due to its versatile reactivity and stability.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving chlorination and trifluoromethylation.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions.
Acetic Acid Derivatization: The acetic acid moiety is attached through esterification or amidation reactions.
Hydrazide Formation: The final step involves the reaction of the intermediate compound with hydrazine derivatives under controlled conditions to form the hydrazide functional group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Mechanism of Action
The mechanism of action of (6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazide group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The pyridine ring and its substituents may also interact with receptor sites, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-(trifluoromethyl)pyridin-2-amine
- 6-Chloro-4-(trifluoromethyl)pyridin-2-ol
Uniqueness
Compared to similar compounds, (6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide stands out due to its unique combination of functional groups. The presence of the hydrazide group, in particular, imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(E)-dimethylaminomethylideneamino]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N4OS/c1-19(2)6-16-18-9(20)5-21-10-4-7(11(13,14)15)3-8(12)17-10/h3-4,6H,5H2,1-2H3,(H,18,20)/b16-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTBZTIHPJSWQA-OMCISZLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NNC(=O)CSC1=NC(=CC(=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/NC(=O)CSC1=NC(=CC(=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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